Cas no 1326810-35-8 (8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid)
![8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1326810-35-8x500.png)
8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
- COC1=CC=CC(=C1)C(=O)N1C(COC11CCN(CC2=CC=CC=C2)CC1)C(O)=O
- XZSSFGJVSDIJNU-UHFFFAOYSA-N
-
- MDL: MFCD19706586
- インチ: 1S/C23H26N2O5/c1-29-19-9-5-8-18(14-19)21(26)25-20(22(27)28)16-30-23(25)10-12-24(13-11-23)15-17-6-3-2-4-7-17/h2-9,14,20H,10-13,15-16H2,1H3,(H,27,28)
- InChIKey: XZSSFGJVSDIJNU-UHFFFAOYSA-N
- ほほえんだ: O1CC(C(=O)O)N(C(C2C=CC=C(C=2)OC)=O)C21CCN(CC1C=CC=CC=1)CC2
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 5
- 複雑さ: 613
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 79.3
8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB424089-5g |
8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid; . |
1326810-35-8 | 5g |
€1461.00 | 2025-02-21 | ||
abcr | AB424089-1g |
8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid; . |
1326810-35-8 | 1g |
€751.00 | 2025-02-21 | ||
abcr | AB424089-1 g |
8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
1326810-35-8 | 1g |
€751.00 | 2023-04-24 |
8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 関連文献
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acidに関する追加情報
Comprehensive Overview of 8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS No. 1326810-35-8)
8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS No. 1326810-35-8) is a structurally complex and pharmacologically significant compound that has garnered attention in medicinal chemistry and drug discovery. This spirocyclic derivative features a unique 1-oxa-4,8-diazaspiro[4.5]decane core, which is increasingly studied for its potential in modulating biological targets. The presence of a benzyl group and a 3-methoxybenzoyl moiety enhances its binding affinity and selectivity, making it a promising candidate for therapeutic applications.
In recent years, the demand for spirocyclic compounds like 8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has surged due to their versatility in drug design. Researchers are particularly interested in their ability to interact with G-protein-coupled receptors (GPCRs) and enzyme inhibitors, which are critical in treating neurological and metabolic disorders. The compound's carboxylic acid functionality further allows for derivatization, enabling the development of prodrugs or improved bioavailability formulations.
The synthesis of CAS No. 1326810-35-8 involves multi-step organic reactions, including spirocyclization and acylations, which are often optimized for yield and purity. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to characterize this compound, ensuring compliance with pharmaceutical standards. Its logP and solubility profiles suggest moderate lipophilicity, a desirable trait for CNS-targeting drugs.
From an SEO perspective, users frequently search for terms like "spirocyclic compounds in drug discovery", "GPCR modulators", and "CAS 1326810-35-8 supplier", reflecting the compound's relevance in both academic and industrial settings. Environmental and regulatory concerns have also driven interest in green synthesis methods for such molecules, aligning with the global push for sustainable chemistry.
Ongoing studies explore the 8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid's potential in neuroprotection and anti-inflammatory applications, leveraging its structural novelty. Collaborative efforts between computational chemists and experimentalists aim to optimize its pharmacokinetics, addressing challenges like blood-brain barrier permeability. As the pharmaceutical industry prioritizes small-molecule therapeutics, this compound exemplifies the innovation driving modern drug development.
In summary, CAS No. 1326810-35-8 represents a compelling case study in the intersection of organic synthesis and therapeutic potential. Its spirocyclic architecture and functional groups offer a rich platform for further research, particularly in unmet medical needs. For researchers and suppliers, understanding its properties and applications is essential to leveraging its full potential in the evolving landscape of medicinal chemistry.
1326810-35-8 (8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid) 関連製品
- 175136-92-2(5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic Acid)
- 1014554-59-6(2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(propan-2-yl)prop-2-enamide)
- 2172182-29-3(2-(difluoromethyl)-4-methyl-5-(oxan-4-yl)furan-3-carboxylic acid)
- 2228952-10-9(5-(1-ethyl-1H-pyrazol-5-yl)-1,2-oxazole-4-carboxylic acid)
- 2171714-62-6(4-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholine-3-carboxylic acid)
- 2680693-51-8(tert-butyl 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylazetidine-1-carboxylate)
- 922934-14-3(N-(3-chloro-2-methylphenyl)-2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide)
- 2306263-11-4(4-[(6-ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl]aniline;dihydrochloride)
- 7424-56-8(2-(pyridin-3-yl)methylidenepropanedinitrile)
- 297146-47-5(3-(2,2-Dichloroethenyl)-N-(2,4-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide)
